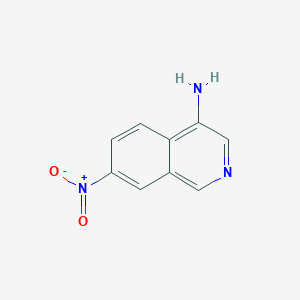

7-Nitroisoquinolin-4-amine

Description

Historical Trajectory of Isoquinoline (B145761) Core Synthesis

The synthesis of the isoquinoline core dates back to the late 19th century, with its first isolation from coal tar in 1885. wikipedia.orgnumberanalytics.com Since then, numerous methods have been developed to construct this important heterocyclic system. numberanalytics.comresearchgate.net Three classical and enduring methods for isoquinoline synthesis are the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions.

The Bischler-Napieralski reaction , discovered in 1893, involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. numberanalytics.comwikipedia.orgorganic-chemistry.org This method is particularly effective for arenes rich in electrons. organic-chemistry.org

The Pomeranz-Fritsch reaction , also reported in 1893, utilizes the acid-catalyzed cyclization of a benzalaminoacetal to directly yield an isoquinoline. organicreactions.orgwikipedia.orgthermofisher.com This reaction offers a route to isoquinolines with substitution patterns that may be difficult to achieve through other methods. organicreactions.org

The Pictet-Spengler reaction , discovered in 1911, is a condensation reaction between a β-arylethylamine and a carbonyl compound, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.orgname-reaction.comnrochemistry.com This method is notable for its ability to proceed under mild conditions, especially with electron-rich aromatic rings. wikipedia.org

These foundational methods, along with their subsequent modifications, have been instrumental in providing access to a vast array of isoquinoline derivatives for research and development. nih.gov

Foundational Importance of Nitrated and Aminated Isoquinolines in Organic Chemistry

The introduction of nitro and amino groups to the isoquinoline scaffold significantly broadens its synthetic utility and potential applications.

Nitrated isoquinolines are valuable intermediates in organic synthesis. quinoline-thiophene.com The nitro group is a strong electron-withdrawing group, which influences the reactivity of the isoquinoline ring system. chemshuttle.comquinoline-thiophene.com This electronic effect can direct further chemical transformations and enable reactions that would not be possible on the unsubstituted core. For instance, the nitro group can be reduced to an amine, providing a handle for a wide range of subsequent functionalizations. chemshuttle.com

Aminated isoquinolines , on the other hand, are a class of compounds with significant biological and medicinal importance. ontosight.ainih.govrsc.org The amino group can act as a hydrogen bond donor and acceptor, influencing the molecule's interaction with biological targets. drugbank.com Furthermore, the amino group serves as a key functional handle for the synthesis of diverse derivatives, allowing for the exploration of structure-activity relationships in drug discovery programs. nih.govrsc.org The development of methods for the direct amination of isoquinolines remains an active area of research. rsc.org

Research Impetus and Scope for 7-Nitroisoquinolin-4-amine Studies

The specific substitution pattern of 7-Nitroisoquinolin-4-amine, with an electron-withdrawing nitro group and an electron-donating amino group at distinct positions, creates a unique electronic profile and reactivity. This makes it a compelling target for further investigation and utilization in several areas of chemical research.

The primary impetus for studying 7-Nitroisoquinolin-4-amine lies in its role as a key intermediate for the synthesis of more complex and potentially bioactive molecules. chemshuttle.com The presence of two distinct functional groups allows for selective and sequential chemical modifications. For example, the nitro group can be reduced to an amine, creating a diaminoisoquinoline derivative, or the existing amino group can be functionalized while the nitro group is retained for later transformations. This versatility makes it a valuable scaffold for creating libraries of compounds for screening in drug discovery and materials science. chemshuttle.comchemimpex.com

Properties

IUPAC Name |

7-nitroisoquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-9-5-11-4-6-3-7(12(13)14)1-2-8(6)9/h1-5H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGKBXGLBSMGQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C=C1[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 7 Nitroisoquinolin 4 Amine and Positional Isomers

Direct Amination Methodologies for Nitroisoquinoline Systems

Direct amination strategies offer an efficient route to amino-nitro-substituted isoquinolines by targeting the C-H bonds activated by the electron-withdrawing nitro group. These methods bypass traditional multi-step sequences that might involve the introduction and subsequent substitution of a leaving group.

Vicarious Nucleophilic Substitution of Hydrogen (VNSH) is a type of nucleophilic aromatic substitution where a hydrogen atom, rather than a leaving group, is replaced on an aromatic ring. wikipedia.org This reaction is particularly effective for electron-deficient arenes, such as nitroisoquinolines. mdpi.comnih.gov The key feature of VNS is the use of a nucleophile that contains a leaving group on the atom that forms the new bond with the aromatic ring. organic-chemistry.orgthieme-connect.de

The VNSH mechanism begins with the nucleophilic addition of a nitrogen nucleophile (anion) to an electron-deficient carbon atom of the nitroisoquinoline ring, typically at a position ortho or para to the nitro group. nih.gov This initial, often reversible, step forms a negatively charged intermediate known as a σ-adduct or Meisenheimer complex. nih.govorganic-chemistry.org

The general mechanism can be summarized in the following steps:

Deprotonation of the Aminating Agent: A strong base deprotonates the aminating agent to generate the active nitrogen nucleophile.

Nucleophilic Attack and σ-Adduct Formation: The nitrogen anion attacks the nitroisoquinoline ring at a C-H position activated by the nitro group, forming the σ-adduct. organic-chemistry.org

β-Elimination: The base facilitates the elimination of the leaving group from the nucleophilic moiety and a proton from the ring, which restores aromaticity. thieme-connect.dekuleuven.be

Protonation: An acidic work-up protonates the resulting product anion. organic-chemistry.org

The regiochemical outcome of VNSH reactions on nitroisoquinolines is primarily governed by the strong electron-withdrawing and directing effect of the nitro group. Nucleophilic attack is heavily favored at the hydrogen-bearing carbon atoms positioned ortho and para to the nitro group. organic-chemistry.org

Several factors influence the final regioselectivity:

Electronic Effects: The nitro group activates the aromatic ring for nucleophilic attack, with the strongest activation occurring at the ortho and para positions.

Steric Hindrance: The size of the incoming nucleophile can influence the site of attack. Bulky nucleophiles may favor the less sterically hindered position. nih.gov For instance, in some nitroquinoline systems, bulky nucleophiles were expected to favor the C5 position but instead substituted at C7, suggesting other factors are at play. nih.gov

Counterion Interaction: It has been postulated that the cation of the base (e.g., K+ from potassium tert-butoxide) can interact with the oxygen atoms of the nitro group. This interaction may influence the orientation of the nucleophilic attack, directing it to a specific ortho or para position. nih.govnih.govresearchgate.net

| Nitroquinoline Isomer | Aminating Agent | Major Product(s) (Position of Amination) | Reference |

|---|---|---|---|

| 3-Nitroquinoline | 4-amino-1,2,4-triazole | 4-Amino-3-nitroquinoline | researchgate.net |

| 5-Nitroquinoline | 4-amino-1,2,4-triazole | 6-Amino-5-nitroquinoline | researchgate.net |

| 6-Nitroquinoline | 4-amino-1,2,4-triazole | 5-Amino-6-nitroquinoline | researchgate.net |

| 7-Nitroquinoline | 4-amino-1,2,4-triazole | 8-Amino-7-nitroquinoline | researchgate.net |

| 8-Nitroquinoline | 4-amino-1,2,4-triazole | 7-Amino-8-nitroquinoline (para-substitution) | researchgate.net |

| 4-Nitroisoquinoline | 4-amino-1,2,4-triazole | 1-Amino-4-nitroisoquinoline | researchgate.net |

A variety of nitrogen nucleophiles can be employed in VNS reactions. An effective aminating agent for this purpose is 4-amino-1,2,4-triazole. researchgate.net When deprotonated by a strong base like potassium tert-butoxide in a solvent such as dimethyl sulfoxide (DMSO), it forms a potent nucleophile capable of aminating nitroarenes. researchgate.net The triazole ring itself acts as the leaving group during the rearomatization step.

The reaction of various nitroquinoline and nitroisoquinoline isomers with 4-amino-1,2,4-triazole in a t-BuOK/DMSO system has been shown to produce the corresponding amino derivatives in moderate to good yields. researchgate.net This method provides a direct pathway for the synthesis of compounds like 8-amino-7-nitroquinoline from 7-nitroquinoline, demonstrating its utility in preparing specific positional isomers. researchgate.net

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 5-Nitroquinoline | 6-Amino-5-nitroquinoline | 72% | researchgate.net |

| 6-Nitroquinoline | 5-Amino-6-nitroquinoline | 85% | researchgate.net |

| 8-Nitroquinoline | 7-Amino-8-nitroquinoline | 64% | researchgate.net |

| 4-Nitroisoquinoline | 1-Amino-4-nitroisoquinoline | 65% | researchgate.net |

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is another direct C-H functionalization method for introducing an amino group onto an electron-deficient aromatic ring. Unlike VNS, the nucleophile in ONSH does not require an intrinsic leaving group. Instead, the mechanism involves the removal of a hydride ion from the intermediate σ-adduct by an external oxidizing agent to restore aromaticity. nih.gov This methodology is part of a broader class of reactions known as cross-dehydrogenative couplings (CDC). nih.govrsc.org

The fundamental principle of oxidative C-H amination involves two key steps:

Nucleophilic Addition: An amine nucleophile attacks the electron-poor nitroisoquinoline ring to form a non-aromatic σH-adduct. nih.gov

Oxidation: An external oxidizing agent abstracts a hydride equivalent (formally H⁻) from the σH-adduct, thereby restoring the aromatic system and yielding the aminated product. nih.gov

| Oxidant | Typical Application/Notes | Reference |

|---|---|---|

| Potassium permanganate (KMnO₄) | Used in the amination of some nitroisoquinolines with liquid methylamine. | researchgate.net |

| Molecular Oxygen (O₂) | A "green" and readily available oxidant used in transition-metal-free direct aminations. | nih.govchemrxiv.org |

| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | Used as an oxidant in cobalt-catalyzed oxidative amination reactions. | researchgate.net |

| Phenyliodine(III) diacetate (PIDA) | A hypervalent iodine reagent used as an oxidant in various C-H functionalizations. | researchgate.net |

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) for Amine Introduction

Regiochemical Control via Nitro Group Directing Effects

The direct nitration of the parent isoquinoline (B145761) ring typically occurs at the C5 and C8 positions of the benzene portion of the heterocycle. Achieving substitution at the C7 position requires strategies that override this inherent reactivity. The directing effect of substituents already present on the benzene ring is a primary tool for achieving such regiochemical control.

In principle, the synthesis of a 7-nitroisoquinoline core can be approached by starting with a benzene derivative that already contains the necessary substituents for both nitration at the desired position and subsequent cyclization to form the isoquinoline ring system. For instance, a 3-substituted aniline derivative can be used as a starting material in classic isoquinoline syntheses like the Pomeranz–Fritsch or Bischler–Napieralski reactions. The nature and position of the substituent on the aniline precursor will influence the final position of the nitro group, which may be introduced before or after the cyclization step.

The nitro group itself is a powerful electron-withdrawing group and a meta-director in electrophilic aromatic substitution. However, its primary role in the synthesis of 7-nitroisoquinolin-4-amine is often as a pre-installed activating group for subsequent nucleophilic substitution reactions, rather than as a director for further electrophilic attack. The challenge lies in the initial, regioselective placement of this group.

Nucleophilic Aromatic Substitution of Activated Isoquinolines with Amines

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing amino groups onto aromatic and heteroaromatic rings. The reaction requires the presence of a good leaving group (typically a halide) and strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. libretexts.orgnih.gov

In the context of synthesizing 7-nitroisoquinolin-4-amine, a key intermediate would be 4-chloro-7-nitroisoquinoline . The synthetic strategy involves the displacement of the chloro group at the C4 position by an amine nucleophile. The C4 position of the isoquinoline ring is analogous to the ortho position relative to the ring nitrogen, which, along with the powerful electron-withdrawing nitro group at C7, strongly activates this site for SNAr.

The reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized over the aromatic system and is effectively stabilized by the nitro group. In the subsequent step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring and yielding the final 4-amino product.

While a specific protocol for 7-nitroisoquinolin-4-amine is not detailed, analogous reactions on related scaffolds are well-documented. For instance, the synthesis of various 4-aminoquinoline derivatives proceeds by reacting 4-chloro-7-substituted-quinolines with the appropriate amines, often by heating the reactants together, sometimes without a solvent ("neat" conditions). nih.gov

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on Chloro-Substituted Heterocycles

| Precursor | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4,7-Dichloroquinoline | Butyl amine | 120-130 °C, 6 h, neat | 4-Amino-7-chloroquinoline | nih.gov |

| 4,7-Dichloroquinoline | N,N-dimethyl-propane-1,3-diamine | 130 °C, 8 h, neat | 4-(Dialkylaminoalkyl)amino-7-chloroquinoline | nih.gov |

Reductive Pathways to 7-Nitroisoquinolin-4-amine and Analogues

An alternative and powerful strategy for the synthesis of 7-nitroisoquinolin-4-amine involves the regioselective reduction of a dinitro-substituted precursor. This approach hinges on the synthesis of 4,7-dinitroisoquinoline followed by the selective chemical reduction of the nitro group at the C4 position to an amine, while leaving the C7 nitro group intact. The success of this pathway depends critically on the ability to differentiate between the two nitro groups.

The electronic environments of the C4 and C7 nitro groups are distinct. The C4 position is more directly influenced by the electron-withdrawing nature of the pyridine ring nitrogen, potentially making the 4-nitro group more susceptible to reduction under certain conditions.

Catalytic Hydrogenation of Nitro-Substituted Precursors

Catalytic hydrogenation is a common and efficient method for the reduction of nitro groups to primary amines. The process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst.

Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for the hydrogenation of nitroarenes due to its high activity and efficiency. The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere. However, a significant challenge in using this method for a dinitro compound is the lack of selectivity. Standard hydrogenation conditions with Pd/C would likely reduce both nitro groups in 4,7-dinitroisoquinoline, leading to the formation of isoquinoline-4,7-diamine.

Achieving selective reduction of one nitro group over another using heterogeneous catalysis often requires careful modification of the catalyst or reaction conditions.

Achieving chemoselectivity in the catalytic hydrogenation of dinitroaromatic compounds is a known challenge that has been addressed through the development of modified catalyst systems. The goal is to modulate the catalyst's activity to favor the reduction of one nitro group over the other.

For example, studies on the selective hydrogenation of m-dinitrobenzene to m-nitroaniline have shown that modifying a ruthenium catalyst with tin oxide (Ru-SnOx/Al₂O₃) can achieve high selectivity (>97%) for the mono-reduced product. researchgate.net The electronic modification of the primary catalyst by the promoter metal is believed to alter the adsorption characteristics of the dinitro compound on the catalyst surface, thereby directing the hydrogenation to one of the nitro groups. It is proposed that an electron-deficient state on the active metal benefits the absorption of the nitro group, enhancing the reaction rate and selectivity. researchgate.net

Table 2: Examples of Selective Catalytic Hydrogenation of Dinitroarenes

| Substrate | Catalyst System | Product | Selectivity | Reference |

|---|---|---|---|---|

| m-Dinitrobenzene | Ru-SnOx/Al₂O₃ | m-Nitroaniline | >97% | researchgate.net |

Alternative Chemical Reduction Methods for Nitro Functionality

When catalytic hydrogenation lacks selectivity, alternative chemical reducing agents are often employed. These methods can offer milder reaction conditions and, crucially, different selectivity profiles based on the reagent's mechanism of action.

Common reagents for nitro group reduction include metals in acidic media (e.g., iron, zinc, or tin in acetic or hydrochloric acid) and sulfide reagents.

Stannous Chloride (SnCl₂) : Tin(II) chloride is a classic reagent for the reduction of aromatic nitro compounds to anilines. It is often used when other reducible functional groups are present in the molecule that might not be compatible with catalytic hydrogenation. The reaction is typically carried out in an acidic medium or an alcohol solvent. The selectivity in dinitro compounds can be influenced by steric and electronic factors.

Iron (Fe) : Reduction with iron powder in the presence of an acid (like acetic acid or a catalytic amount of HCl) is another widely used, cost-effective, and mild method. This method is known for its good functional group tolerance.

Sodium Sulfide (Na₂S) or Ammonium Polysulfide ((NH₄)₂Sₓ) : These sulfide-based reagents are particularly noted for their ability to selectively reduce one nitro group in polynitrated aromatic compounds. This reaction, known as the Zinin reduction, is a cornerstone of selective nitro reduction. The selectivity is thought to arise from the stepwise reduction mechanism and the different electronic environments of the nitro groups. For a precursor like 4,7-dinitroisoquinoline, such a reagent could potentially offer a direct and selective route to the desired 7-nitroisoquinolin-4-amine.

Table 3: Common Chemical Reagents for Nitro Group Reduction

| Reagent | Typical Conditions | Selectivity Notes |

|---|---|---|

| Iron (Fe) powder | Acetic acid or ethanol/water with NH₄Cl | Good functional group tolerance. |

| Stannous chloride (SnCl₂) | Ethanol or acidic media (HCl) | Can be selective for aromatic nitro groups. |

Multi-Component and Cascade Approaches to Isoquinoline Amino-Nitro Derivatives

Multi-component reactions (MCRs) and cascade sequences have become powerful strategies in synthetic organic chemistry, offering efficient and atom-economical pathways to complex molecular architectures from simple precursors in a single operation. These approaches are particularly valuable for constructing heterocyclic scaffolds like isoquinolines, which are core structures in many biologically active compounds. By designing reactions where multiple bonds are formed sequentially without isolating intermediates, chemists can rapidly build molecular diversity. In the context of synthesizing specifically substituted isoquinolines, such as those bearing both amino and nitro functionalities, these advanced strategies enable the controlled assembly of the heterocyclic core with the desired substitution pattern already in place.

Conjugate Addition Strategies Leading to Aminated and Nitrated Isoquinolines

Conjugate addition, or Michael addition, is a key bond-forming reaction that involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). nih.gov This reaction can be integrated into cascade sequences to build complex ring systems. A hypothetical multi-component strategy for the synthesis of aminated and nitrated isoquinolines could involve the reaction of a Michael acceptor bearing a nitro group with a suitable nucleophile and a third component that facilitates the cyclization and introduction of an amine functionality.

One plausible, though not yet specifically reported for 7-nitroisoquinolin-4-amine, cascade approach could begin with an ortho-alkynylbenzonitrile precursor substituted with a nitro group. The reaction sequence would be initiated by the conjugate addition of an amine to the activated alkyne, followed by an intramolecular cyclization ( Thorpe-Ziegler reaction) of the resulting intermediate to form the aminopyridine ring of the isoquinoline system.

The key steps in this proposed cascade are:

Activation: The ortho-alkynylbenzonitrile, appropriately nitrated, serves as the initial building block.

Conjugate Addition: An amine (R-NH₂) acts as a nucleophile, adding to the alkyne in a conjugate fashion. This step introduces the precursor to the exocyclic amino group or a substituent that can be converted to it.

Intramolecular Cyclization: The resulting enamine or a tautomeric form undergoes intramolecular attack on the nitrile group.

Tautomerization: The cyclized product tautomerizes to the stable aromatic isoquinoline ring system.

This strategy allows for the convergent assembly of the target scaffold from three distinct components in a single pot, embodying the principles of multi-component synthesis. The specific substitution pattern is dictated by the starting materials chosen.

| Reaction Component | Role in Synthesis | Example |

| Isoquinoline Precursor | Provides the benzene ring and electrophilic sites (alkyne and nitrile) for cyclization. Contains the nitro group at the desired position. | 2-Alkynyl-4-nitrobenzonitrile |

| Amine Source | Acts as the nucleophile in the initial conjugate addition and becomes the source of the 4-amino group. | Ammonia or Primary Amine |

| Catalyst/Mediator | Facilitates the conjugate addition and subsequent cyclization steps. | Transition metal catalyst (e.g., Copper or Gold salts) or a strong base. |

Derivatization from Polycyclic Nitrogen-Containing Precursors

A more direct and widely documented method for synthesizing amino-nitro isoquinolines involves the chemical modification of an existing, pre-formed polycyclic precursor that already contains a nitro group. The most common approach is the selective reduction of a nitro group on the isoquinoline core to an amine. This strategy is particularly effective when the precursor, such as 7-nitroisoquinoline, is accessible through established nitration protocols of the parent heterocycle.

The selective reduction of an aromatic nitro group in the presence of other reducible functionalities is a cornerstone of synthetic chemistry. For the conversion of 7-nitroisoquinoline derivatives to their 7-amino counterparts, various reducing agents can be employed. A classic and effective method is the use of metal chlorides in an acidic medium. mdpi.com

A specific example is the synthesis of 7-amino-1-methyl-3,4-dihydroisoquinoline from its nitro precursor. The reaction is carried out by dissolving the 7-nitro compound in ethanol, followed by the addition of tin(II) chloride dihydrate and concentrated hydrochloric acid. mdpi.com Heating the mixture efficiently reduces the nitro group to the corresponding primary amine. mdpi.com This method is robust and can be adapted for the synthesis of 7-aminoisoquinoline itself from 7-nitroisoquinoline, providing a reliable route to the target amine functionality. The general transformation of a nitroquinoline to an aminoquinoline using stannous chloride is a mild and efficient method that tolerates various functional groups. nih.gov

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| 7-Nitro-1-methyl-3,4-dihydroisoquinoline | Tin(II) chloride dihydrate (SnCl₂·2H₂O), Hydrochloric acid (HCl), Ethanol (EtOH), 60 °C | 7-Amino-1-methyl-3,4-dihydroisoquinoline | Not specified | mdpi.com |

| General Nitroquinoline | Stannous chloride (SnCl₂), Mild conditions | Corresponding Aminoquinoline | Up to 86% | nih.gov |

This derivatization approach is highly valuable as it leverages the well-established chemistry of aromatic nitration to install the nitrogen functionality, which is then readily converted to the desired amine, providing a straightforward and high-yielding path to compounds like 7-aminoisoquinoline and its positional isomers.

Reactivity Profiles and Derivatization Chemistry of 7 Nitroisoquinolin 4 Amine

Transformations Involving the 4-Amino Group

The 4-amino group is a primary aromatic amine, making it a versatile handle for a wide range of chemical transformations. Its nucleophilic character is the basis for condensation, acylation, and amidation reactions.

The primary amine functionality of 7-nitroisoquinolin-4-amine can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. iosrjournals.org This reaction is a cornerstone of organic synthesis and is typically catalyzed by either acid or base, or driven by the removal of water. scispace.com

The mechanism involves two main steps. First, the nucleophilic nitrogen of the 4-amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. scispace.comdavidpublisher.com This addition results in the formation of an unstable carbinolamine intermediate. iosrjournals.org In the second step, the carbinolamine undergoes dehydration (elimination of a water molecule) to yield the stable C=N double bond characteristic of an imine. scispace.comdavidpublisher.com The formation of these N-substituted imines introduces new structural diversity, which can be pivotal for developing novel compounds. davidpublisher.com Aromatic aldehydes are often used as reaction partners as they tend to form stable, crystalline Schiff bases. iosrjournals.org

Table 1: General Scheme for Schiff Base Formation

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Schiff Base/Imine) | Conditions |

| 7-Nitroisoquinolin-4-amine | R-CHO (Aldehyde) or R-CO-R' (Ketone) | 7-Nitro-N-(aryl/alkyl-methylene)isoquinolin-4-amine | Acid or base catalysis, often with heating and water removal (e.g., Dean-Stark apparatus) scispace.com |

The nucleophilic 4-amino group can be readily acylated by reacting with acylating agents such as acid chlorides or acid anhydrides. This reaction, a type of nucleophilic acyl substitution, results in the formation of a stable amide linkage. youtube.com Typically, a base is required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, especially when using acid chlorides. youtube.com

Similarly, substituted ureas can be synthesized from 7-nitroisoquinolin-4-amine. This can be achieved through several methods, including reaction with isocyanates, which leads to the direct formation of the urea derivative. organic-chemistry.org Another approach involves the use of carbamoylating reagents. organic-chemistry.org These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound. While direct studies on 7-nitroisoquinolin-4-amine are not widely published, the SNH (Nucleophilic Substitution of Hydrogen) amidation of the related 5-nitroisoquinoline demonstrates that the nitroisoquinoline scaffold can be successfully functionalized to produce amides and ureas. nih.govresearchgate.net

Table 2: Synthesis of Amides and Ureas

| Reaction Type | Reagent | Product | General Conditions |

| Acylation (Amide Formation) | Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O) | N-(7-nitroisoquinolin-4-yl)amide | Presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge acid byproduct youtube.com |

| Urea Formation | Isocyanate (R-NCO) | N-(7-nitroisoquinolin-4-yl)-N'-substituted urea | Typically performed in an inert solvent. |

| Urea Formation | Carboxylic Acid + Urea | N-(7-nitroisoquinolin-4-yl)amide | Can be achieved using catalysts like Mg(NO₃)₂ under heating, using urea as a nitrogen source for amidation. nih.govwhiterose.ac.uk |

While the amino group most commonly acts as a nucleophile, the nitrogen atom can also be targeted by strong electrophiles. Reactions such as N-alkylation or N-halogenation fall under this category. For instance, treatment with alkyl halides can lead to the formation of secondary or tertiary amines, though over-alkylation can be a challenge. The reactivity in these substitutions is influenced by the steric hindrance around the amino group and the electronic properties of the isoquinoline (B145761) ring system. The electron-withdrawing nitro group at the 7-position reduces the basicity and nucleophilicity of the 4-amino group, potentially making these reactions require more forcing conditions compared to an unsubstituted 4-aminoisoquinoline.

Acylation and Amidation Reactions

Reactions of the 7-Nitro Group

The 7-nitro group profoundly influences the chemical properties of the molecule. As a strong electron-withdrawing group, it deactivates the aromatic rings towards electrophilic substitution. However, its most significant role in derivatization chemistry is its ability to be transformed into other functional groups, most notably an amine.

The reduction of an aromatic nitro group to a primary amine is one of the most common and synthetically useful transformations in organic chemistry. nih.gov This reaction converts the strongly deactivating nitro group into a nucleophilic and activating amino group, opening up a new range of possible derivatization reactions at the 7-position. The product of this reduction would be isoquinoline-4,7-diamine.

A variety of reducing agents can accomplish this transformation, with the choice depending on the presence of other reducible functional groups in the molecule. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This method is generally clean and efficient.

Metal-Acid Systems: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate in the presence of a catalyst like Pd/C.

The reduction proceeds through nitroso and hydroxylamine intermediates, which are typically not isolated. nih.gov The successful reduction of the 7-nitro group provides a strategic route to synthesize di-functionalized isoquinolines, which are valuable precursors for pharmaceuticals and materials science. chemshuttle.com

Table 3: Common Methods for Nitro Group Reduction

| Method | Reducing Agent(s) | Product | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂) | Isoquinoline-4,7-diamine | High efficiency, clean reaction. |

| Metal in Acid | Fe/HCl or SnCl₂/HCl | Isoquinoline-4,7-diamine | Classic and reliable method. |

| Transfer Hydrogenation | Hydrazine hydrate, Pd/C | Isoquinoline-4,7-diamine | Avoids the use of pressurized hydrogen gas. |

Reductive Transformations to Varied Nitrogen Species

The nitro group is a versatile functional handle, primarily due to its susceptibility to reduction, which can yield a variety of nitrogen-containing functionalities. This versatility is a cornerstone of its application in synthetic chemistry. nih.govchemshuttle.com

The most fundamental transformation of the nitro group is its reduction to a primary amine. nih.gov This conversion is commonly achieved through catalytic transfer hydrogenation, utilizing reagents such as palladium on carbon (Pd/C) with a hydrogen source like ammonium formate. mdpi.com This method is effective for a broad range of aromatic nitro compounds, including pyridine-fused nitroaromatics like nitroquinolines. mdpi.comgoogle.com Applying this methodology to 7-nitroisoquinolin-4-amine would yield isoquinoline-4,7-diamine, a valuable diamine intermediate for further derivatization.

The reduction of nitroarenes can be a stepwise process, potentially allowing for the isolation of intermediate species such as nitroso and hydroxylamine derivatives. google.com While controlled reduction to the nitroso derivative can be challenging, alternative pathways exist within related isoquinoline systems. For instance, direct nucleophilic substitution of hydrogen in 5-nitroisoquinoline has been shown to produce 5-nitrosoisoquinoline derivatives under specific anhydrous conditions, demonstrating a nitro-to-nitroso conversion. mdpi.com The oxidation of primary aromatic amines using various oxidizing agents can also serve as a route to nitroso compounds. nih.gov These transformations highlight the potential to convert 7-nitroisoquinolin-4-amine into its corresponding 7-nitroso or 7-amino analogues, significantly broadening its synthetic utility.

| Starting Material | Transformation | Potential Product | Typical Reagents |

|---|---|---|---|

| 7-Nitroisoquinolin-4-amine | Full Reduction of Nitro Group | Isoquinoline-4,7-diamine | H₂, Pd/C; Ammonium Formate, Pd/C |

| 7-Nitroisoquinolin-4-amine | Partial Reduction / Conversion | 7-Nitrosoisoquinolin-4-amine | Controlled reduction; specific substitution reactions |

Role as an Electron-Withdrawing Group in Ring Activation

The nitro group is one of the most powerful electron-withdrawing groups (EWGs) in organic chemistry, exerting its influence through both inductive and resonance effects. nih.govpearson.com When attached to an aromatic system, it significantly reduces the electron density of the ring. nih.gov In 7-nitroisoquinolin-4-amine, the nitro group at the 7-position strongly deactivates the benzene portion of the isoquinoline core towards electrophilic aromatic substitution (EAS). gcwgandhinagar.com

Conversely, this decrease in electron density makes the aromatic ring highly susceptible to nucleophilic attack. nih.gov This activation is a key feature of nitro-substituted arenes, enabling reactions that are otherwise difficult or impossible. The nitro group is thus considered a strong activating group for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgambeed.com The activation is most pronounced at the positions ortho and para to the nitro group, as these positions can best accommodate the negative charge that develops in the reaction intermediate. wikipedia.org

Functionalization of the Isoquinoline Ring System

The dual substitution on the isoquinoline core provides multiple avenues for further functionalization, with the electronic nature of the substituents directing the regioselectivity of subsequent reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Isoquinoline Core

The isoquinoline nucleus is an electron-deficient (π-deficient) heterocycle, which inherently favors reactions with nucleophiles, particularly at the C-1 position of the pyridine ring. gcwgandhinagar.comiust.ac.ir The presence of the strongly electron-withdrawing nitro group on the benzenoid ring of 7-nitroisoquinolin-4-amine profoundly enhances this electrophilicity, making the molecule an excellent substrate for SNAr reactions. wikipedia.orgnih.gov

The mechanism of SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. wikipedia.org The nitro group is exceptionally effective at stabilizing this intermediate through resonance, thereby lowering the activation energy for the reaction. wikipedia.orgnih.gov In 7-nitroisoquinolin-4-amine, the nitro group at C-7 would strongly activate the ortho positions (C-6 and C-8) towards nucleophilic attack. Should a suitable leaving group be present at one of these positions, it could be readily displaced. Alternatively, in the absence of a leaving group, a vicarious nucleophilic substitution (VNS) of a hydrogen atom could occur, a reaction known to proceed on electron-deficient nitroquinolines. nih.gov

Oxidative Transformations of the Isoquinoline Nucleus

The oxidation of the isoquinoline ring system with strong oxidizing agents like potassium permanganate (KMnO₄) can lead to the cleavage of the rings. Under harsh conditions, this typically results in a mixture of phthalic acid (from the benzene ring) and pyridine-3,4-dicarboxylic acid (from the pyridine ring). gcwgandhinagar.comshahucollegelatur.org.in

However, the outcome of the oxidation is highly dependent on the substituents present on the rings. shahucollegelatur.org.in This is clearly illustrated by comparing the oxidation of 5-aminoisoquinoline and 5-nitroisoquinoline.

5-Nitroisoquinoline : Oxidation with KMnO₄ selectively cleaves the pyridine ring. The electron-withdrawing nitro group deactivates the benzene ring, making it more resistant to oxidation. shahucollegelatur.org.in

5-Aminoisoquinoline : In contrast, oxidation affects only the benzene ring. The electron-donating amino group activates its ring towards oxidation while rendering the pyridine ring less susceptible. shahucollegelatur.org.in

For 7-nitroisoquinolin-4-amine, these opposing effects complicate predictions. The 4-amino group activates the pyridine ring, while the 7-nitro group deactivates the benzene ring. This suggests that under controlled oxidative conditions, selective cleavage of the pyridine ring might be possible. However, primary amines themselves can be oxidized by KMnO₄, which could lead to a complex mixture of products. quora.com

Influence of Substituent Effects on Ring Reactivity

4-Amino Group (EDG) : Located on the pyridine ring, the amino group increases the electron density of that ring, making it more susceptible to electrophilic attack (though still disfavored due to the pyridine nitrogen) and less susceptible to nucleophilic attack.

7-Nitro Group (EWG) : Located on the benzene ring, the nitro group drastically reduces the electron density of that ring, making it highly inert to electrophilic substitution but strongly activated for nucleophilic substitution. scispace.com It directs potential incoming electrophiles to the meta position (C-6) and activates the ortho positions (C-6 and C-8) for nucleophilic attack. pearson.com

This electronic dichotomy dictates the molecule's reaction preferences. Electrophilic substitution is strongly disfavored on both rings. Nucleophilic aromatic substitution is the most favored reaction pathway, with the benzenoid ring being the most likely site of attack due to the powerful activating effect of the nitro group.

| Substituent | Position | Electronic Effect | Effect on Benzene Ring | Effect on Pyridine Ring |

|---|---|---|---|---|

| -NH₂ | 4 | Electron-Donating (EDG) | Weakly deactivating (inductive) | Activating for EAS, Deactivating for SNAr |

| -NO₂ | 7 | Electron-Withdrawing (EWG) | Strongly deactivating for EAS, Strongly activating for SNAr | Deactivating (inductive) |

Advanced Spectroscopic and Structural Characterization of 7 Nitroisoquinolin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for mapping the chemical structure of 7-Nitroisoquinolin-4-amine by probing the magnetic properties of its atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C).

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms within the 7-Nitroisoquinolin-4-amine molecule. The electron-withdrawing nature of the nitro group and the aromatic ring system significantly influences the chemical shifts (δ) of the protons, causing them to appear in the downfield region of the spectrum, typically between 7.0 and 9.5 ppm.

The protons on the isoquinoline (B145761) core exhibit distinct signals based on their position relative to the nitrogen atom and the nitro and amine substituents. Protons on the same ring as the nitro group are expected to be the most deshielded. The amine (-NH₂) protons often appear as a broader signal, and their chemical shift can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for 7-Nitroisoquinolin-4-amine This table is based on predictive models and typical values for similar structures, as specific experimental data was not available in the cited sources.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~8.5 - 9.0 | Singlet (s) | N/A |

| H-3 | ~7.8 - 8.2 | Singlet (s) | N/A |

| H-5 | ~7.5 - 7.9 | Doublet (d) | ~8-9 |

| H-6 | ~8.0 - 8.4 | Doublet of Doublets (dd) | ~8-9, ~2 |

| H-8 | ~8.8 - 9.2 | Doublet (d) | ~2 |

| -NH₂ | ~5.0 - 7.0 | Broad Singlet (br s) | N/A |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. researchgate.net Given the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, generally from 0 to 220 ppm.

For 7-Nitroisoquinolin-4-amine, the nine carbon atoms of the isoquinoline ring system will present distinct signals. Carbons directly attached to the electron-withdrawing nitro group (C-7) and the nitrogen atom (C-4, C-8a) are expected to be significantly deshielded and appear at higher chemical shifts (further downfield). Aromatic carbons typically resonate in the 110-160 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for 7-Nitroisoquinolin-4-amine This table is based on predictive models and typical values for similar structures, as specific experimental data was not available in the cited sources.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~140 - 145 |

| C-3 | ~110 - 115 |

| C-4 | ~145 - 150 |

| C-4a | ~125 - 130 |

| C-5 | ~120 - 125 |

| C-6 | ~128 - 132 |

| C-7 | ~148 - 152 |

| C-8 | ~115 - 120 |

| C-8a | ~135 - 140 |

Advanced Multinuclear NMR Techniques

To further confirm the structural assignments from 1D NMR, advanced 2D NMR techniques are often employed. Experiments such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations between protons and carbons. These techniques are invaluable for piecing together the molecular puzzle, especially for complex aromatic systems, by confirming the connectivity between different parts of the molecule. While specific data for 7-Nitroisoquinolin-4-amine is not detailed in the provided sources, the use of such techniques is standard practice in the characterization of novel heterocyclic compounds.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular mass of a compound with extremely high accuracy, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula. For 7-Nitroisoquinolin-4-amine (C₉H₇N₃O₂), HRMS would be used to confirm the molecular ion peak corresponding to its calculated exact mass, distinguishing it from other compounds with the same nominal mass.

Table 3: HRMS Data for 7-Nitroisoquinolin-4-amine

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇N₃O₂ |

| Calculated Exact Mass ([M+H]⁺) | 190.0611 |

| Observed Mass ([M+H]⁺) | Typically within 5 ppm of calculated mass |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for separating components of a mixture and identifying them based on their mass spectra. However, the analysis of amines by GC can sometimes be challenging due to their polarity and potential for interaction with the GC column, which can lead to poor peak shape. Derivatization is sometimes employed to improve volatility and chromatographic performance.

In a GC-MS analysis of 7-Nitroisoquinolin-4-amine, the compound would first be separated on the GC column, and its retention time recorded. Upon entering the mass spectrometer, it would be ionized (typically by electron impact, EI), causing the molecular ion to fragment in a predictable manner. The resulting fragmentation pattern is a chemical fingerprint that helps to confirm the structure. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ and NO groups.

Liquid Chromatography-Mass Spectrometry (LC-MS, UPLC)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of organic molecules. bldpharm.com In the analysis of 7-nitroisoquinolin-4-amine, Ultra-Performance Liquid Chromatography (UPLC), which utilizes sub-2-µm particle columns, offers high resolution and rapid analysis times. nih.gov When coupled with a mass spectrometer, typically a tandem quadrupole (MS/MS) system, it provides exceptional sensitivity and selectivity. nih.gov

For a compound like 7-nitroisoquinolin-4-amine, a reversed-phase UPLC method would be appropriate, given its aromatic nature. The separation would likely be achieved on a C18 stationary phase with a mobile phase gradient consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The formic acid serves to protonate the basic nitrogen of the isoquinoline ring, promoting better peak shape and enhancing ionization efficiency for mass spectrometric detection.

Mass spectrometric detection, particularly with electrospray ionization (ESI) in positive ion mode, is well-suited for nitrogen-containing heterocyclic compounds. chemicalbook.com The ESI source would generate protonated molecules [M+H]⁺ of 7-nitroisoquinolin-4-amine. The high sensitivity of tandem quadrupole mass spectrometers allows for detection at very low concentrations, often at the picogram per milliliter (pg/mL) level. nih.gov

The expected mass spectrometric data for 7-nitroisoquinolin-4-amine would be as follows:

| Parameter | Expected Value |

| Molecular Formula | C₉H₇N₃O₂ |

| Molecular Weight | 189.17 g/mol |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Primary Ion | [M+H]⁺ |

| Expected m/z | 190.17 |

This interactive table summarizes the anticipated mass spectrometry parameters for the analysis of 7-Nitroisoquinolin-4-amine.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides invaluable information regarding the functional groups present in a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For 7-nitroisoquinolin-4-amine, the key functional groups are the primary amine (-NH₂), the nitro group (-NO₂), and the aromatic isoquinoline core.

The expected characteristic FTIR absorption bands for 7-nitroisoquinolin-4-amine are detailed in the table below, based on typical frequency ranges for these functional groups in aromatic compounds. researchgate.netacs.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | Primary Amine (-NH₂) | 3400-3500 | Medium |

| N-H Symmetric Stretch | Primary Amine (-NH₂) | 3300-3400 | Medium |

| C-H Stretch | Aromatic Ring | 3000-3100 | Medium-Weak |

| N-H Scissoring (Bend) | Primary Amine (-NH₂) | 1580-1650 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1400-1600 | Medium |

| N-O Asymmetric Stretch | Nitro Group (-NO₂) | 1500-1570 | Strong |

| N-O Symmetric Stretch | Nitro Group (-NO₂) | 1300-1380 | Strong |

| C-N Stretch | Aromatic Amine | 1250-1335 | Strong |

| N-H Wag | Primary Amine (-NH₂) | 665-910 | Broad, Strong |

This interactive table outlines the predicted FTIR absorption frequencies for the key functional groups within 7-Nitroisoquinolin-4-amine.

The two distinct N-H stretching bands are characteristic of a primary amine. acs.org The strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group are also key identifiers. chemicalbook.com The aromatic C-H and C=C stretching vibrations confirm the presence of the isoquinoline ring system.

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. chemrxiv.org While FTIR is sensitive to changes in dipole moment, Raman activity depends on changes in the polarizability of a bond. nih.gov This often makes Raman spectroscopy particularly useful for analyzing symmetric non-polar bonds and aromatic systems.

For 7-nitroisoquinolin-4-amine, Raman spectroscopy would provide further confirmation of the key functional groups. The symmetric stretching of the nitro group, which is a strong absorber in the IR, would also be expected to show a strong Raman signal. The aromatic ring vibrations, particularly the ring breathing modes, are typically intense in Raman spectra.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine (-NH₂) | 3300-3500 | Weak |

| C-H Stretch | Aromatic Ring | 3000-3100 | Strong |

| C=C Stretch | Aromatic Ring | 1400-1600 | Strong |

| N-O Symmetric Stretch | Nitro Group (-NO₂) | 1300-1380 | Strong |

| Ring Breathing Mode | Isoquinoline Core | ~1000 | Strong |

This interactive table presents the anticipated Raman shifts for the primary functional moieties of 7-Nitroisoquinolin-4-amine.

The complementarity of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, aiding in its unambiguous identification.

Electronic Absorption and Emission Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The extended π-conjugated system of the isoquinoline ring, coupled with the electron-donating amino group and the electron-withdrawing nitro group, constitutes a significant chromophore in 7-nitroisoquinolin-4-amine. This "push-pull" electronic arrangement is expected to result in absorption bands at longer wavelengths (a bathochromic or red shift) compared to the parent isoquinoline molecule.

The electronic spectrum of 7-nitroisoquinolin-4-amine is anticipated to exhibit characteristic π → π* transitions. The presence of the amino and nitro substituents will likely give rise to intramolecular charge-transfer (ICT) bands. Based on studies of similar nitro- and amino-substituted quinoline (B57606) derivatives, the absorption maxima can be predicted. chemrxiv.orgresearchgate.net

| Transition Type | Chromophore | Expected λₘₐₓ (nm) |

| π → π* | Isoquinoline Ring | 250-350 |

| Intramolecular Charge Transfer (ICT) | Amino-Nitro-Aromatic System | >350 |

This interactive table displays the predicted UV-Visible absorption maxima for 7-Nitroisoquinolin-4-amine, highlighting the electronic transitions.

The exact position and intensity of these absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, a red shift of the ICT band is often observed. chemrxiv.org

X-ray Crystallography for Definitive Molecular Structure Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional molecular structure in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Although a specific crystal structure for 7-nitroisoquinolin-4-amine is not publicly available, analysis of related structures, such as nitro-substituted quinolines and isoquinolines, allows for a reasoned prediction of its key structural features. acs.orgnih.gov The isoquinoline ring system is expected to be largely planar. The nitro group is also likely to be coplanar with the aromatic ring to maximize resonance stabilization. The geometry of the amine group may show some pyramidalization.

| Structural Parameter | Expected Feature |

| Molecular Geometry | Largely planar isoquinoline ring |

| Substituent Orientation | Nitro group coplanar with the ring |

| Intermolecular Interactions | Hydrogen bonding (N-H···O, N-H···N) |

| π-π stacking of aromatic rings |

This interactive table summarizes the anticipated solid-state structural characteristics of 7-Nitroisoquinolin-4-amine based on X-ray crystallography of analogous compounds.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions. This method is indispensable for the unambiguous determination of a molecule's solid-state conformation and packing.

Despite extensive searches of chemical databases and scientific literature, no published reports detailing the single-crystal X-ray diffraction analysis of 7-Nitroisoquinolin-4-amine were found. Consequently, crucial crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates are not available. The generation of a data table summarizing these crystallographic findings is therefore not possible at this time.

Confirmation of Regiochemistry and Stereochemistry

Stereochemistry, which pertains to the three-dimensional arrangement of atoms, is a critical aspect of molecular characterization. For a planar aromatic system like isoquinoline, stereoisomerism is not a primary consideration unless chiral centers are introduced through substitution. In the case of 7-Nitroisoquinolin-4-amine, the molecule itself is achiral. A definitive confirmation of its planarity and the orientation of its substituents in the solid state would necessitate the data from a single-crystal X-ray diffraction study. Without such data, a detailed discussion on the empirical confirmation of its stereochemical properties cannot be provided.

In the absence of experimental crystallographic data, computational modeling techniques, such as Density Functional Theory (DFT), could offer theoretical insights into the preferred conformation and electronic structure of 7-Nitroisoquinolin-4-amine. However, such theoretical predictions await experimental validation through techniques like single-crystal X-ray diffraction.

Computational and Theoretical Investigations of 7 Nitroisoquinolin 4 Amine Molecular Properties and Reactivity

Quantum Chemical Calculation Methods

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 7-nitroisoquinolin-4-amine at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry and electronic distribution. frontiersin.orgnih.gov

Density Functional Theory (DFT) for Ground State Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the ground state geometry and electronic structure of molecules. nih.govmdpi.com For 7-nitroisoquinolin-4-amine, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine optimized molecular geometry, including bond lengths and angles. academicjournals.orgpsgcas.ac.in These calculations are crucial for understanding the influence of the nitro and amine groups on the isoquinoline (B145761) core. The nitro group, being a strong electron-withdrawing group, significantly affects the electron density distribution across the aromatic system. chemshuttle.com DFT studies on similar nitro-substituted heterocyclic compounds have demonstrated the reliability of this method in predicting geometric parameters that are in good agreement with experimental data. researchgate.netresearchgate.net

Ab initio Methods for High-Level Electronic Structure Analysis

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory for electronic structure analysis. scribd.com While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide more accurate descriptions of electron correlation. For molecules like 7-nitroisoquinolin-4-amine, ab initio calculations can be employed to refine the understanding of its electronic properties and to validate the results obtained from DFT methods. psgcas.ac.in These high-level calculations are particularly useful for studying excited states and complex reaction mechanisms.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the chemical bonding and reactivity of molecules by describing the behavior of electrons in orbitals that extend over the entire molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Reactivity Prediction)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy and distribution of these orbitals are critical in predicting a molecule's reactivity. numberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. numberanalytics.comirjweb.com A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.comirjweb.com For 7-nitroisoquinolin-4-amine, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the electron-donating amine group would raise the energy of the HOMO, likely resulting in a relatively small HOMO-LUMO gap and indicating significant potential for chemical reactivity. nih.gov This intramolecular charge transfer is a key feature of its electronic structure. psgcas.ac.in

| Parameter | Description | Significance for 7-Nitroisoquinolin-4-amine |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. The amine group influences this. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. The nitro group strongly influences this. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. irjweb.com |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the stability of molecules. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. uni-muenchen.defaccts.de

Spectroscopic Property Prediction through Computational Approaches

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra.

For 7-nitroisoquinolin-4-amine, DFT calculations can predict the vibrational frequencies and intensities of its infrared (IR) and Raman spectra. researchgate.net These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups and skeletal vibrations. researchgate.net

Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. eurjchem.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). For 7-nitroisoquinolin-4-amine, these calculations would likely reveal transitions involving the π-systems of the isoquinoline ring and charge-transfer transitions between the amino and nitro groups.

| Spectroscopic Technique | Predicted Properties | Computational Method |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. | DFT |

| Raman Spectroscopy | Raman scattering activities. | DFT |

| UV-Visible Spectroscopy | Electronic transition energies and oscillator strengths (λmax). | TD-DFT |

Prediction and Interpretation of Vibrational Frequencies

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (infrared and Raman) of molecules like 7-nitroisoquinolin-4-amine. By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed peaks in experimental spectra. researchgate.net This process is crucial for confirming the molecular structure and understanding the bonding characteristics within the molecule.

For aromatic amines, characteristic vibrational frequencies include N-H stretching, H-N-H bending, and NH2 wagging motions. dtic.mil In the case of 7-nitroisoquinolin-4-amine, the presence of the nitro group (NO2) introduces additional vibrational modes, such as symmetric and asymmetric stretching, as well as in-plane and out-of-plane bending of the C-N bond. core.ac.uk The electron-withdrawing nature of the nitro group can influence the frequencies of adjacent functional groups. chemshuttle.com

It is common practice to apply scaling factors to the calculated frequencies to achieve better agreement with experimental data, accounting for anharmonicity and other systematic errors in the computational methods. core.ac.uk The analysis of the potential energy distribution (PED) helps in assigning the calculated frequencies to specific vibrational modes, providing a detailed understanding of the molecular vibrations. researchgate.net

Below is an interactive data table showcasing typical vibrational frequency ranges for key functional groups present in 7-nitroisoquinolin-4-amine.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Amine (N-H) | Stretching | ~3700 |

| Amine (H-N-H) | Bending | 1700-1250 |

| Amine (NH₂) | Wagging | ~750 |

| Nitro (NO₂) | Asymmetric Stretch | 1560-1520 |

| Nitro (NO₂) | Symmetric Stretch | 1360-1345 |

| Nitro (C-N) | Bending | 870-610 |

| Aromatic C=C | Stretching | 1650-1430 |

Simulation of Electronic Spectra and UV-Vis Transitions

Time-dependent density functional theory (TD-DFT) is a widely used method for simulating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. nih.gov

For 7-nitroisoquinolin-4-amine, the UV-Vis spectrum is expected to be influenced by the π-electron system of the isoquinoline core, as well as the electronic effects of the amino and nitro substituents. The amino group, being an electron-donating group, typically causes a bathochromic shift (to longer wavelengths), while the electron-withdrawing nitro group can also significantly affect the electronic transitions.

Computational studies can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and the energy of the lowest-lying electronic transition. core.ac.uk Analysis of the molecular orbitals involved in the electronic transitions can reveal their nature, such as π→π* or n→π* transitions, providing a deeper understanding of the molecule's electronic structure.

Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions involving 7-nitroisoquinolin-4-amine. By modeling the potential energy surface of a reaction, researchers can identify the most probable reaction pathways, including the structures of transition states and intermediates.

Computational Modeling of Nucleophilic Substitution Pathways

The presence of the electron-withdrawing nitro group activates the isoquinoline ring of 7-nitroisoquinolin-4-amine towards nucleophilic aromatic substitution (SNAr) reactions. DFT calculations can be employed to model the pathways of such reactions, for instance, the substitution of the nitro group or a hydrogen atom by a nucleophile. researchgate.net

These models can predict the regioselectivity of nucleophilic attack, determining which position on the aromatic ring is most susceptible. researchgate.net For example, in nitroquinolines, nucleophilic attack often occurs at the position ortho or para to the nitro group. researchgate.net Computational studies can help rationalize experimentally observed regioselectivity by examining the stability of the intermediates formed during the reaction. researchgate.net The mechanism of vicarious nucleophilic substitution (VNS), a reaction where a hydrogen atom is replaced by a nucleophile, has also been studied computationally for related nitroaromatic compounds. researchgate.netresearchgate.net

Analysis of Transition States and Reaction Intermediates

A key aspect of mechanistic studies is the characterization of transition states and reaction intermediates. nih.gov Computational methods allow for the determination of the geometries and energies of these transient species, which are often difficult or impossible to observe experimentally. nih.govnih.gov

For a nucleophilic substitution reaction, the computational analysis would involve locating the transition state structure connecting the reactants to the Meisenheimer complex (the intermediate in SNAr reactions). nih.gov The energy of this transition state determines the activation energy of the reaction and, consequently, the reaction rate. nih.gov By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be identified. nih.gov Furthermore, the analysis of the vibrational frequencies of the transition state structure can confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

QSRR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. semanticscholar.org This approach is valuable for predicting the reactivity of new, unsynthesized compounds and for understanding the structural features that govern their chemical behavior.

Predictive Modeling of Reactivity and Selectivity

In the context of 7-nitroisoquinolin-4-amine and its derivatives, QSRR models can be developed to predict their reactivity in various reactions, such as nucleophilic substitutions. mit.edu These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure, such as electronic, steric, and topological properties. semanticscholar.org

By correlating these descriptors with experimentally determined reaction rates or selectivities for a training set of compounds, a predictive model can be built using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. semanticscholar.orgnih.gov Such models can then be used to predict the reactivity of other related compounds, aiding in the design of molecules with specific reactivity profiles. For instance, a QSRR model could predict how different substituents on the isoquinoline ring would affect the rate and regioselectivity of a nucleophilic substitution reaction. nih.gov The robustness and predictive power of these models are assessed through internal and external validation techniques. nih.gov

Applications of 7 Nitroisoquinolin 4 Amine in Advanced Organic Synthesis

Role as a Key Synthetic Building Block

7-Nitroisoquinolin-4-amine serves as a crucial starting material for the synthesis of a wide range of more complex molecules. Its inherent chemical functionalities allow for sequential and regioselective transformations, making it a powerful tool for synthetic chemists.

Precursor to Diversified Isoquinoline (B145761) Frameworks

The presence of both an electron-withdrawing nitro group and an electron-donating amino group allows for a variety of chemical modifications. The nitro group can be readily reduced to an amine, providing a handle for further functionalization through reactions such as acylation, alkylation, and arylation. This transformation is a key step in the synthesis of various substituted isoquinoline derivatives. chemshuttle.com

Furthermore, the amino group can direct electrophilic substitution reactions to specific positions on the isoquinoline ring, enabling the introduction of additional functional groups. This controlled functionalization is essential for creating a library of diverse isoquinoline-based compounds with potentially unique biological activities. The ability to selectively modify the molecule at different positions makes 7-Nitroisoquinolin-4-amine a valuable precursor for generating chemical diversity.

Integration into Complex Heterocyclic Architectures

Beyond simple derivatization, 7-Nitroisoquinolin-4-amine can be incorporated into larger, more complex heterocyclic systems. The amino group can participate in cyclization reactions, forming fused ring systems. For instance, it can react with diketones or their equivalents to construct new heterocyclic rings fused to the isoquinoline core. These complex architectures are often sought after in medicinal chemistry and materials science due to their unique three-dimensional shapes and electronic properties.

The strategic placement of the nitro and amino groups facilitates the construction of these intricate structures. The reactivity of one group can be harnessed while the other is temporarily protected, allowing for a stepwise and controlled assembly of the final complex molecule. This approach has been utilized in the synthesis of novel polycyclic aromatic and heteroaromatic compounds.

Scaffold for Functional Molecule Development

The inherent structure of 7-Nitroisoquinolin-4-amine makes it an ideal scaffold upon which to build functional molecules with specific purposes. Its rigid framework and modifiable functional groups allow for the precise positioning of pharmacophores or signaling moieties.

Intermediate in Siderophore Chromophore Construction

One notable application of 7-Nitroisoquinolin-4-amine is its role as an intermediate in the synthesis of siderophore chromophores. Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms. The chromophoric part of these molecules is often responsible for their characteristic color and plays a role in their biological function. The isoquinoline core of 7-Nitroisoquinolin-4-amine provides a stable platform for the attachment of the necessary chelating groups and other structural features required for a functional siderophore chromophore. The nitro and amino groups serve as key attachment points for these modifications.

Chemical Tool for Probing Reaction Mechanisms and Selectivity

The distinct electronic properties of 7-Nitroisoquinolin-4-amine make it a useful tool for studying reaction mechanisms and selectivity. The electron-withdrawing nitro group significantly influences the electron density of the isoquinoline ring system, affecting the regioselectivity of various chemical reactions. By comparing the reactivity of 7-Nitroisoquinolin-4-amine with other substituted isoquinolines, chemists can gain insights into the electronic and steric factors that govern a particular transformation. This knowledge is crucial for the development of new and more efficient synthetic methods.

Enabling Reagent in Methodological Organic Transformations

In addition to its role as a building block, 7-Nitroisoquinolin-4-amine can also act as an enabling reagent in certain organic transformations. Its unique properties can facilitate or promote specific reactions that might otherwise be difficult to achieve. For example, the nitro group can influence the outcome of cyclization reactions, favoring the formation of specific ring sizes or isomers. bath.ac.uk This directing effect can be a powerful tool in a synthetic chemist's arsenal, allowing for the selective synthesis of a desired product.

The study of such reagents contributes to the broader understanding of reaction mechanisms and the development of new synthetic methodologies. By exploring the reactivity of molecules like 7-Nitroisoquinolin-4-amine, chemists can uncover new principles of chemical reactivity and apply them to the synthesis of other important molecules.

Future Perspectives and Research Trajectories for 7 Nitroisoquinolin 4 Amine

Exploration of Asymmetric Synthesis Routes

The synthesis of chiral isoquinolines is a major focus in organic chemistry, given their prevalence in biologically active alkaloids and pharmaceuticals. nih.gov While methods for the asymmetric synthesis of the broader isoquinoline (B145761) class are established, dedicated routes for producing chiral derivatives starting from or leading to 7-Nitroisoquinolin-4-amine are a key future objective.